molecular formula C9H10FNO2 B1273906 2-amino-2-(2-fluorophenyl)propanoic Acid CAS No. 6311-70-2

2-amino-2-(2-fluorophenyl)propanoic Acid

Katalognummer: B1273906
CAS-Nummer: 6311-70-2
Molekulargewicht: 183.18 g/mol
InChI-Schlüssel: IZYUJJJMQDWOSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(2-fluorophenyl)propanoic acid (CAS 320-58-1) is a non-proteogenic, fluorinated amino acid derivative of interest in advanced chemical and pharmaceutical research . With a molecular formula of C9H10FNO2 and a molecular weight of 183.18 g/mol, this compound belongs to a class of molecules where the strategic incorporation of a fluorine atom can significantly alter electronic distribution, metabolic stability, and bioavailability . Its structural features, including the alpha-methyl group and the 2-fluorophenyl moiety, make it a valuable scaffold in medicinal chemistry, particularly in the design and development of novel radiopharmaceuticals. Fluorinated amino acid analogues are a major focus in the development of positron emission tomography (PET) radiotracers for oncologic imaging . These compounds can exploit the increased amino acid transport activity demonstrated by many tumor cells. Research into related non-natural amino acids has shown they can serve as substrates for specific amino acid transport systems, such as system-A, allowing for targeted uptake and high tumor-to-normal tissue contrast in models like rat gliosarcoma . This makes this compound a promising candidate for precursor synthesis in the creation of specialized imaging agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Eigenschaften

CAS-Nummer

6311-70-2

Molekularformel

C9H10FNO2

Molekulargewicht

183.18 g/mol

IUPAC-Name

2-amino-2-(2-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H10FNO2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,11H2,1H3,(H,12,13)

InChI-Schlüssel

IZYUJJJMQDWOSS-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1F)(C(=O)O)N

Kanonische SMILES

CC(C1=CC=CC=C1F)(C(=O)O)N

Andere CAS-Nummern

6311-70-2

Sequenz

X

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of 2-amino-2-(2-fluorophenyl)propanoic acid is in the development of pharmaceuticals. Its fluorinated structure can enhance the biological activity and selectivity of drug candidates. For instance, research has shown that fluorinated amino acids can improve the pharmacokinetic properties of drugs by increasing their metabolic stability and bioavailability .

Case Study: Antimycobacterial Activity

A study demonstrated that derivatives of 2-amino-3-(3-fluorophenyl)propanoic acid exhibited significant antimycobacterial activity. The N-Boc protected form was particularly noted for its efficacy against Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating tuberculosis .

Radiopharmaceuticals

Another significant application is in the field of radiopharmaceuticals. The compound can be utilized as a precursor for synthesizing radiolabeled amino acids for positron emission tomography (PET). For example, studies have explored the synthesis and biological evaluation of fluorinated amino acids that serve as substrates for amino acid transporters in tumors .

Data Table: Tumor Uptake Ratios

CompoundTumor Uptake RatioNormal Brain UptakeReference
(R)-[18F]FAMP20:1Low
(S)-[18F]FAMP4:1Low

This data indicates that fluorinated amino acids can achieve high tumor-to-normal tissue ratios, making them valuable for cancer imaging.

Biochemical Research

In biochemical research, this compound is studied for its role as a substrate for various transport systems in cells. The compound's ability to mimic natural amino acids allows researchers to investigate amino acid transport mechanisms and their implications in diseases such as cancer and neurodegenerative disorders .

Materials Science

The compound also finds applications in materials science, particularly in the synthesis of polymers and nanomaterials. Its unique chemical structure allows it to be integrated into polymer matrices, enhancing properties such as thermal stability and mechanical strength .

Case Study: Polymer Applications

Recent studies have explored the use of fluorinated amino acids in developing polymers with improved performance characteristics for applications ranging from coatings to drug delivery systems .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Positional Isomerism: The placement of the amino group (β vs. γ carbon) and fluorine (ortho vs. para) significantly impacts bioactivity. For example, flurbiprofen’s 4-biphenyl and para-fluoro substituents enhance its anti-inflammatory efficacy compared to the simpler 2-fluorophenyl analogs .

Functional Group Additions: The introduction of carbamoyl and formamido groups in 3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid increases polarity and hydrogen-bonding capacity, which may enhance receptor binding specificity .

Vorbereitungsmethoden

General Strecker Methodology

The Strecker synthesis represents one of the most versatile and widely employed approaches for preparing alpha-amino acids, including 2-amino-2-(2-fluorophenyl)propanoic acid. This method involves the formation of an alpha-aminonitrile intermediate, followed by hydrolysis to yield the amino acid.

For the synthesis of this compound, the Strecker approach typically utilizes 2-fluorobenzaldehyde or a suitable ketone derivative as the starting material. The general reaction pathway involves:

  • Condensation of the carbonyl compound with ammonia to form an imine
  • Addition of cyanide (typically sodium cyanide) to form an α-aminonitrile
  • Hydrolysis of the nitrile group under acidic or basic conditions to yield the carboxylic acid

A representative procedure adapted from similar syntheses involves treating 2-fluoroacetophenone with ammonium hydrogen carbonate (NH4HCO3) and sodium cyanide (NaCN) in a methanol-water mixture at 65-70°C for several hours, followed by hydrolysis under basic conditions and subsequent acidification to isolate the product.

Modified Strecker Synthesis for Quaternary Centers

The preparation of this compound, which contains a quaternary alpha carbon, requires a modified Strecker approach to account for the additional methyl substituent. This modified procedure typically involves:

  • Preparation of a suitably substituted imine or ketimime from 2-fluorophenyl ketones
  • Cyanide addition to form the quaternary aminonitrile
  • Hydrolysis to yield the target amino acid

Table 1: Typical Reaction Conditions for Strecker Synthesis of this compound

Parameter Condition Notes
Temperature 65-70°C For imine formation and cyanide addition
Reaction Time 4-5 hours For initial Strecker reaction
Solvents Methanol/Water (1:1) Common solvent system
Base NH4HCO3, NaOH For imine formation and hydrolysis
Cyanide Source NaCN For aminonitrile formation
Hydrolysis Conditions 120°C, 4 hours, 45% NaOH For conversion of nitrile to carboxylic acid
Purification Acid-base extraction, crystallization Common purification methods
Typical Yield 50-60% For racemic product

It's important to note that the Strecker synthesis typically produces the racemic form of this compound, requiring additional steps for resolution if enantiomerically pure compounds are desired.

Glycine Derivative Alkylation Methods

Alkylation of Glycine Schiff Bases

The alkylation of glycine Schiff bases represents another powerful method for constructing the quaternary alpha carbon in this compound. This approach has been successfully applied to the synthesis of structurally related amino acids with quaternary centers.

A particularly effective version of this method involves the use of nickel(II) complexes of glycine Schiff bases, which can be alkylated with appropriate 2-fluorophenyl alkylating agents. The procedure typically includes:

  • Formation of a glycine Schiff base with an appropriate imine ligand
  • Complexation with nickel(II) to form a square-planar complex
  • Alkylation with a 2-fluorobenzyl halide or related electrophile
  • Decomposition of the complex to release the free amino acid

This approach is particularly valuable for asymmetric synthesis when chiral Schiff base ligands are employed, allowing access to enantiomerically pure products.

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis offers an alternative approach for the alkylation of glycine derivatives to prepare this compound. This method typically employs:

  • A protected glycine derivative (often a Schiff base or ester)
  • A phase-transfer catalyst (typically a quaternary ammonium salt)
  • A 2-fluorophenyl alkylating agent
  • A biphasic solvent system with a strong base

The advantage of this approach lies in the mild reaction conditions and potential for scale-up, making it attractive for industrial applications. When chiral phase-transfer catalysts are employed, asymmetric induction can be achieved to provide enantiomerically enriched products.

Table 2: Comparative Data for Glycine Derivative Alkylation Methods

Method Typical Yield (%) Stereoselectivity Advantages Limitations
Ni(II) Complex Alkylation 90-97 High with chiral auxiliaries High yields, good stereoselectivity Requires removal of metal complex
Phase-Transfer Catalysis 70-85 Moderate to high with chiral catalysts Mild conditions, scalable Variable stereoselectivity
Direct Alkylation of Glycine Esters 50-70 Low unless chiral auxiliaries used Simple procedure Lower yields, poor stereoselectivity

Asymmetric Synthesis Methods

Chiral Auxiliary-Based Approaches

The preparation of enantiomerically pure this compound often employs chiral auxiliary-based methods. One effective approach involves nickel(II) complexes of chiral glycine Schiff bases, as described in related fluorinated amino acid syntheses by Soloshonok et al..

This methodology relies on:

  • Formation of a chiral Ni(II) complex with glycine and a chiral auxiliary
  • Stereoselective alkylation with a 2-fluorophenyl derivative
  • Removal of the chiral auxiliary to liberate the enantiomerically pure amino acid

The stereochemical outcome is controlled by the chiral auxiliary, which directs the alkylation to occur preferentially from one face of the glycine derivative. Enantiomeric excesses exceeding 99% can be achieved with properly designed chiral auxiliaries.

Asymmetric Catalytic Methods

Recent advances in asymmetric catalysis have provided effective methods for the enantioselective synthesis of alpha-amino acids with quaternary centers. For this compound, these catalytic approaches typically involve:

  • Use of chiral metal complexes or organocatalysts
  • Asymmetric addition or alkylation reactions
  • High levels of enantioselectivity in the formation of the quaternary stereocenter

According to the literature, the (S)-enantiomer of this compound can be synthesized via such asymmetric methods using enantioselective catalysts.

Resolution Methods

The resolution of racemic this compound represents a practical approach for obtaining enantiomerically pure forms of the compound. Based on patent literature, L-tartaric acid can be used as a resolving agent to separate the enantiomers through the formation of diastereomeric salts.

A typical procedure involves:

  • Synthesis of the racemic amino acid using Strecker synthesis or other methods
  • Formation of diastereomeric salts with L-tartaric acid
  • Separation of the diastereomers by fractional crystallization
  • Liberation of the free amino acid by neutralization

This approach has been successfully applied to the resolution of various fluorophenyl glycine derivatives, achieving enantiomeric excesses exceeding 98%.

Table 3: Comparison of Asymmetric Synthesis Methods for this compound

Method Typical Enantiomeric Excess (%) Typical Yield (%) Scalability Key Advantages
Chiral Auxiliary (Ni(II) complex) >99 80-95 Moderate High stereoselectivity, good yields
Asymmetric Catalysis 90-98 70-85 Good Catalytic amounts of chiral agent, green chemistry
Resolution with L-Tartaric Acid >98 40-60 (of single enantiomer) Excellent Simple procedure, industrial applicability
Enzymatic Resolution >95 40-50 (of single enantiomer) Variable Mild conditions, high stereoselectivity

Detailed Synthetic Procedures

Strecker Synthesis of Racemic this compound

A detailed procedure for the preparation of racemic this compound via the Strecker approach can be adapted from similar syntheses reported in the literature.

Procedure:

  • In a suitable reaction vessel, combine 2-fluoroacetophenone (1 equivalent), ammonium hydrogen carbonate (2.5 equivalents), and sodium cyanide (1.5 equivalents) in a 1:1 mixture of methanol and water.
  • Stir the reaction mixture at 65-70°C for 5 hours under appropriate safety precautions for handling cyanide.
  • Concentrate the reaction mixture and transfer to a pressure vessel.
  • Add 45% sodium hydroxide solution and heat at 120°C for 4 hours to hydrolyze the aminonitrile.
  • Cool the reaction mixture and add activated carbon, stir for 10 minutes, then filter.
  • Adjust the pH of the filtrate to 7-8 using 50% sulfuric acid to precipitate the product.
  • Filter the precipitate, wash with water, and dry to obtain the racemic this compound.

Preparation of (R)-2-Amino-2-(2-Fluorophenyl)Propanoic Acid

The preparation of the (R)-enantiomer of this compound can be achieved through resolution of the racemic mixture or via direct asymmetric synthesis.

Resolution Approach:

  • Prepare the racemic this compound using the Strecker synthesis.
  • Dissolve the racemic compound in ethanol and add L-tartaric acid in a 1:1 molar ratio.
  • Heat the solution to reflux for 30 minutes, then cool to 30°C to induce crystallization.
  • Filter the crystallized diastereomeric salt, which contains predominantly the (R)-enantiomer complexed with L-tartaric acid.
  • Liberate the free amino acid by adjusting the pH with aqueous ammonia.
  • Isolate the (R)-2-amino-2-(2-fluorophenyl)propanoic acid by filtration and purification.
  • If desired, convert to the hydrochloride salt by treating with hydrochloric acid.

Preparation of (S)-2-Amino-2-(2-Fluorophenyl)Propanoic Acid

The (S)-enantiomer can be prepared using asymmetric synthesis methods or through resolution approaches.

Asymmetric Synthesis Approach:

  • Prepare a chiral nickel(II) complex with a glycine Schiff base incorporating an appropriate chiral auxiliary.
  • Perform stereoselective alkylation with a 2-fluorophenyl electrophile under basic conditions.
  • Hydrolyze the complex under acidic conditions to liberate the free amino acid.
  • Purify the (S)-2-amino-2-(2-fluorophenyl)propanoic acid through appropriate methods such as recrystallization.

Table 4: Detailed Experimental Procedures for this compound Preparation

Method Key Reagents Reaction Conditions Workup and Purification Expected Yield (%)
Strecker Synthesis 2-Fluoroacetophenone, NH4HCO3, NaCN 65-70°C, 5h, MeOH/H2O NaOH hydrolysis, activated carbon treatment, pH adjustment, filtration 50-60
Resolution with L-Tartaric Acid Racemic acid, L-tartaric acid, ethanol Reflux 30 min, cool to 30°C Filtration, washing with ethanol, neutralization with ammonia 40-45 (per enantiomer)
Ni(II) Complex Alkylation Glycine Schiff base Ni(II) complex, 2-fluorobenzyl halide Phase-transfer conditions, then DMF, NaO-t-Bu Decomposition of complex, recovery of ligand 85-95

Industrial Production Considerations

Process Optimization for Large-Scale Synthesis

Industrial production of this compound requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. Key considerations include:

  • Selection of appropriate solvents and reagents that balance reactivity, safety, and environmental impact
  • Temperature and pressure control to maximize yield while minimizing side reactions
  • Reaction time optimization to increase throughput and equipment utilization
  • Development of purification strategies suitable for large-scale operations

Based on patent literature for related compounds, industrial processes often favor simplified procedures that minimize the number of steps and the use of expensive or hazardous reagents.

Green Chemistry Approaches

Modern industrial processes for amino acid synthesis increasingly incorporate green chemistry principles to minimize environmental impact and improve sustainability. For this compound production, potential strategies include:

  • Replacement of cyanide with less toxic alternatives in modified Strecker syntheses
  • Development of catalytic processes to reduce waste generation
  • Implementation of solvent recycling systems to minimize waste disposal
  • Use of continuous flow technologies to improve efficiency and reduce solvent usage

Table 5: Key Parameters for Industrial-Scale Production

Parameter Optimized Conditions Impact on Process
Reaction Temperature 65-80°C for Strecker synthesis; 95-110°C for resolution Higher temperatures accelerate reaction but may lead to side products
Solvent Selection Methanol/water for synthesis; ethanol for resolution Balance between solubility, safety, and environmental impact
Catalyst Loading 0.5-2 mol% for catalytic methods Lower catalyst loading reduces cost but may extend reaction time
Reaction Time 4-6 hours for synthesis; 10-30 minutes for resolution Shorter reaction times increase throughput
Purification Strategy Crystallization preferred over chromatography More efficient for large-scale operations
Green Chemistry Metrics E-factor <50; PMI <100 Lower values indicate more sustainable processes

Continuous Flow Chemistry Applications

Continuous flow chemistry represents an emerging approach for the preparation of this compound with several advantages over batch processes. These include:

  • Improved control over reaction parameters, leading to better reproducibility and product quality
  • Enhanced safety for hazardous reagents through reduced inventory and contained handling
  • Increased efficiency through better heat and mass transfer
  • Potential for integration of multiple synthetic steps and in-line purification

Recent developments in flow chemistry have demonstrated successful implementation for Strecker synthesis and related transformations, suggesting feasibility for the preparation of this compound.

Comprehensive Comparison of Preparation Methods

A thorough evaluation of the different methods for preparing this compound reveals distinct advantages and limitations for each approach. This comprehensive comparison considers factors such as yield, stereoselectivity, scalability, cost-effectiveness, and environmental impact.

Table 6: Comprehensive Comparison of Preparation Methods for this compound

Method Yield (%) Stereoselectivity Scalability Cost-Effectiveness Environmental Impact Key Advantages Major Limitations
Strecker Synthesis 50-60 None (racemic) Excellent High Moderate (uses cyanide) Simple procedure, inexpensive reagents Racemic product, uses toxic cyanide
Ni(II) Complex Alkylation 85-95 Excellent (>99% ee) Moderate Moderate Low-Moderate High stereoselectivity, good yields Requires expensive metal complexes
Phase-Transfer Catalysis 70-80 Good (80-95% ee) Good Moderate Low Mild conditions, scalable Variable stereoselectivity
Resolution with L-Tartaric Acid 40-45 (per enantiomer) Excellent (>98% ee) Excellent High Low Simple, industrially viable Lower yield of each enantiomer
Asymmetric Catalysis 70-85 Very Good (90-98% ee) Good Low-Moderate Low Green chemistry approach Requires specialized catalysts
Enzymatic Methods 40-50 (per enantiomer) Excellent (>95% ee) Variable Low Very Low Mild conditions, high stereoselectivity Limited substrate scope, enzyme availability

This comparison highlights the trade-offs inherent in each preparation method. The choice of synthetic approach depends on specific requirements, such as the need for enantiomerically pure material, scale of production, cost constraints, and environmental considerations.

Q & A

Q. What are the recommended synthetic routes for 2-amino-2-(2-fluorophenyl)propanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves fluorinated aromatic precursors and chiral resolution techniques. For example:

  • Asymmetric alkylation : Use 2-fluorophenylacetone as a starting material, followed by Strecker synthesis with ammonium cyanide and HCl. Chiral catalysts (e.g., (R)-BINOL) can enhance enantiomeric excess .
  • Solid-phase peptide synthesis (SPPS) : For derivatives like Fmoc-protected analogs, employ fluorophenylalanine analogs in peptide chain assembly. Use HATU/DIPEA as coupling agents and TFA for deprotection .
  • Purification : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) ensures >95% purity. Monitor reaction progress via LC-MS to optimize yields .

Q. How can structural characterization of this compound be performed to confirm stereochemistry and purity?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR (DMSO-d6) identify fluorophenyl protons (δ 7.2–7.8 ppm) and chiral center splitting patterns. 19^{19}F NMR confirms fluorine substitution .
  • X-ray crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to determine absolute configuration .
  • Chiral HPLC : Use a Chirobiotic T column (methanol/water) to separate enantiomers. Compare retention times with standards .

Q. What are the primary applications of this compound in basic biochemical studies?

Methodological Answer:

  • Enzyme inhibition assays : Test as a competitive inhibitor for phenylalanine-metabolizing enzymes (e.g., phenylalanine hydroxylase) using fluorometric assays. Adjust substrate (L-Phe) and inhibitor concentrations to calculate KiK_i values .
  • Protein-ligand binding : Use surface plasmon resonance (SPR) to measure binding kinetics with fluorophore-labeled proteins (e.g., BSA). Fit data to a 1:1 Langmuir model for KDK_D determination .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with biological targets?

Methodological Answer:

  • Software setup : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (SMILES: C1=CC=C(C(=C1)F)C(C(=O)O)N) with Open Babel for 3D optimization .
  • Target selection : Dock against enzymes like D-amino acid oxidase (PDB: 1C0P). Set grid boxes around the active site (20 ų) .
  • Validation : Compare docking scores (ΔG) with known inhibitors. Perform MD simulations (AMBER) to assess stability of hydrogen bonds with Arg283 and Tyr228 .

Q. What analytical strategies resolve contradictions in reported bioactivity data for fluorinated amino acid analogs?

Methodological Answer:

  • Meta-analysis : Cross-reference IC50_{50} values from PubChem and ChEMBL. Normalize data by cell line (e.g., HEK293 vs. HeLa) and assay type (e.g., fluorometric vs. radiometric) .
  • Batch variability testing : Use LC-MS to verify compound integrity across studies. Check for degradation products (e.g., defluorination) under assay conditions (pH 7.4, 37°C) .
  • Statistical modeling : Apply ANOVA to compare potency variations attributed to stereochemistry (R vs. S enantiomers) .

Q. How does fluorination at the 2-position of the phenyl ring influence metabolic stability in vivo?

Methodological Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat). Monitor defluorination via 19^{19}F NMR or fluoride ion-selective electrodes .
  • Pharmacokinetic profiling : Administer to Sprague-Dawley rats (IV/PO). Collect plasma samples at 0–24h. Quantify using UPLC-MS/MS (MRM transition: 198→152) .
  • CYP450 inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. Calculate % inhibition at 10 µM .

Q. What advanced techniques validate the compound’s role in modulating oxidative stress pathways?

Methodological Answer:

  • ROS detection : Treat RAW264.7 macrophages with LPS + compound. Measure ROS via DCFH-DA fluorescence (Ex/Em: 485/535 nm) .
  • Nrf2 activation : Perform Western blotting for Nrf2 nuclear translocation. Use siRNA knockdown to confirm pathway specificity .
  • Glutathione assay : Quantify GSH/GSSG ratios in HepG2 cells using Ellman’s reagent. Compare to controls treated with NAC .

Q. Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines.
  • All methods are derived from peer-reviewed protocols adapted for fluorophenyl analogs.
  • For stereochemical queries, always cross-validate with chiral HPLC and X-ray data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.